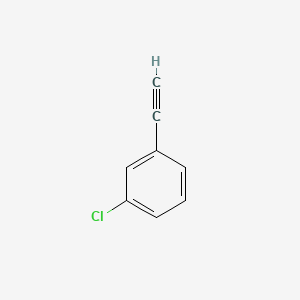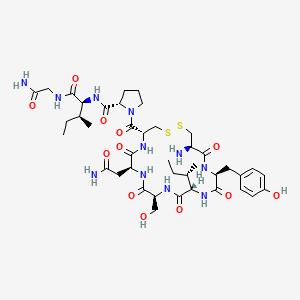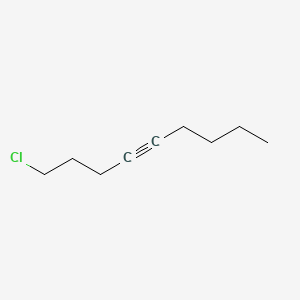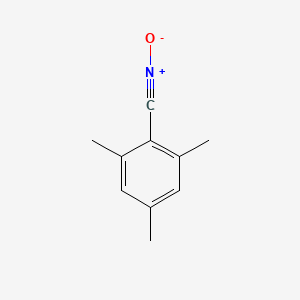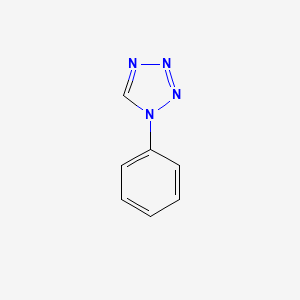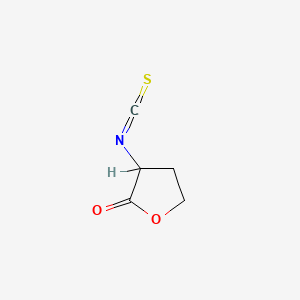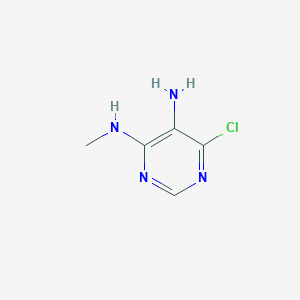
8-Fluor-1-benzosuberon
Übersicht
Beschreibung
8-Fluoro-1-benzosuberone is a chemical compound with the empirical formula C11H11FO . It has been used in the synthesis of various derivatives, including 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .
Synthesis Analysis
8-Fluoro-1-benzosuberone has been employed as a key starting material in the synthesis of a number of derivatives. These include pyrimidine, pyrazole, pyrane, pyridine, thiole, and ylidine malononitrile derivatives .
Molecular Structure Analysis
The molecular weight of 8-Fluoro-1-benzosuberone is 178.20 . Its linear formula is C11H11FO .
Chemical Reactions Analysis
8-Fluoro-1-benzosuberone has been used in the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .
Physical and Chemical Properties Analysis
8-Fluoro-1-benzosuberone has a boiling point of 84-86 °C/0.001 mmHg (lit.) and a density of 1.16 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.541 (lit.) .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzielle Antitumormittel
8-Fluor-1-benzosuberon dient als ein wichtiger Vorläufer bei der Synthese polyfunktioneller fluorierter Derivate mit potenziellen Antitumoreigenschaften . Diese Derivate wurden gegen verschiedene menschliche Krebszelllinien getestet, darunter Brust-, Darm- und Prostatakrebs, und zeigten eine vielversprechende Bioaktivität.
Materialwissenschaft: Synthese von Fluor-substituierten Verbindungen
In der Materialwissenschaft wird diese Verbindung zur Synthese von Fluor-substituierten Derivaten verwendet, wie z. B. bicyclischen ringverknüpften Polyenen, die δ-Brom-α,β,γ,δ-ungesättigte Estereinheit tragen . Diese Strukturen sind aufgrund ihrer potenziellen Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften von Bedeutung.
Umweltwissenschaften: Fluorierte Bausteine
Obwohl spezifische Anwendungen in den Umweltwissenschaften nicht direkt erwähnt werden, deutet die Rolle von this compound als fluorierter Baustein auf seine Verwendung bei der Entwicklung umweltfreundlicher Materialien mit verbesserter Stabilität und Widerstandsfähigkeit gegenüber Abbau hin .
Analytische Chemie: Strukturanalyse und Synthese
Der Nutzen der Verbindung in der analytischen Chemie liegt in ihrer Verwendung bei der Synthese komplexer Moleküle, die für die Strukturanalyse und Methodenentwicklung in analytischen Prozessen verwendet werden .
Biochemie: Studium bioaktiver Moleküle
This compound spielt in der Biochemie eine wichtige Rolle für das Studium der Struktur-Aktivitäts-Beziehungen bioaktiver Moleküle. Es unterstützt die Synthese neuer heterocyclischer Verbindungen, die biologische Pfade nachahmen oder mit Enzymen und Rezeptoren interagieren können .
Pharmakologie: Arzneimittelforschung und -entwicklung
In der Pharmakologie ist this compound ein wertvoller Vorläufer für die Entwicklung neuer Medikamente. Seine strukturelle Ähnlichkeit mit bestimmten bioaktiven Molekülen macht es zu einem Kandidaten für die Erforschung von Leitstrukturen in der Arzneimittelforschung .
Organische Synthese: Herstellung neuer organischer Verbindungen
Als synthetischer Vorläufer wird this compound zur Herstellung einer Vielzahl organischer Verbindungen verwendet. Durch die Manipulation seiner funktionellen Gruppen können Forscher neue Moleküle mit bestimmten gewünschten Eigenschaften entwickeln.
Wirkmechanismus
Mode of Action
It has been employed in the synthesis of various fluorine-substituted derivatives .
Biochemical Pathways
8-Fluoro-1-benzosuberone has been used in the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde
Result of Action
It has been used in the synthesis of various fluorine-substituted derivatives .
Eigenschaften
IUPAC Name |
3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDIENDTRXERIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342154 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24484-21-7 | |
| Record name | 8-Fluoro-1-benzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 8-Fluoro-1-benzosuberone in chemical synthesis?
A1: 8-Fluoro-1-benzosuberone serves as a key starting material for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully utilized it to create derivatives of:
- Pyrimidines: These compounds have shown promise as potential anti-tumor agents. [, , ]
- Pyrazoles: Known for their diverse biological activities, including anti-inflammatory and anti-tumor effects. [, ]
- Pyrans: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial properties. [, ]
- Pyridines: This class of compounds displays various pharmacological activities, including anti-tumor and anti-bacterial effects. []
- Thioles: These compounds are known for their antioxidant and potential therapeutic properties. []
- Ylidine malononitriles: These versatile intermediates can be further modified to generate diverse chemical structures with potential biological activities. []
Q2: Has 8-Fluoro-1-benzosuberone been used to synthesize compounds with other biological activities besides anti-tumor effects?
A3: While the provided research primarily focuses on the anti-tumor potential of 8-Fluoro-1-benzosuberone derivatives, the synthesis of diverse heterocyclic compounds suggests potential applications in other therapeutic areas. For instance, cinnamaldehyde, a compound structurally related to a derivative of 8-Fluoro-1-benzosuberone, exhibits antioxidant properties and induces apoptosis in cancer cells. [] This suggests that further exploration of 8-Fluoro-1-benzosuberone derivatives could lead to the discovery of compounds with a broader range of biological activities.
Q3: What are the structural characteristics of 8-Fluoro-1-benzosuberone?
A3: Although the provided research papers do not explicitly state the molecular formula and weight of 8-Fluoro-1-benzosuberone, they highlight its use as a starting material for synthesizing various derivatives.
- One notable example is its conversion to 9-Bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde. This transformation involves a one-step trifunctionalization process that introduces a bromine atom, a double bond, and an aldehyde group to the 8-Fluoro-1-benzosuberone structure. []
- The structure of this derivative was confirmed using X-ray crystallography, and its characterization included spectroscopic data from infrared (IR), 1H NMR, 13C NMR, and gas chromatography-mass spectrometry (GC-MS) analyses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


